molecular formula C11H14N2O4 B12812678 2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-methyl-6-(1-propynyl)- CAS No. 125056-88-4

2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-methyl-6-(1-propynyl)-

Cat. No.: B12812678
CAS No.: 125056-88-4
M. Wt: 238.24 g/mol
InChI Key: AWSAOTZCPBDVQT-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Classification

The compound is formally classified under the International Union of Pure and Applied Chemistry (IUPAC) nomenclature system as 1-[(2-hydroxyethoxy)methyl]-5-methyl-6-(prop-1-yn-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione . This name reflects the core pyrimidinedione scaffold substituted at three positions:

  • Position 1 : A (2-hydroxyethoxy)methyl group, which introduces a hydrophilic ether-linked side chain.
  • Position 5 : A methyl group, contributing to steric and electronic modulation of the heterocyclic ring.
  • Position 6 : A propynyl group (HC≡C-CH2-), imparting rigidity and potential reactivity through its alkyne functionality.

The numbering of the pyrimidinedione ring follows IUPAC guidelines, with positions 2 and 4 occupied by ketone oxygen atoms. The "1H,3H" notation indicates tautomeric hydrogen positions at N1 and N3, though the 1-substituted derivative locks the tautomerism at N1.

Molecular Formula and Constitutional Isomerism Analysis

The molecular formula of the compound is C₁₂H₁₆N₂O₄ , derived from:

  • Pyrimidinedione core : C₄H₄N₂O₂
  • (2-Hydroxyethoxy)methyl substituent : C₃H₇O₂
  • Methyl group : CH₃
  • Propynyl group : C₃H₃

Table 1: Constitutional isomerism analysis

Isomer Type Description Relevance to Target Compound
Positional Isomers Variants with substituents at alternate ring positions (e.g., 5 vs. 6) Excluded due to fixed substituent positions
Functional Isomers Alternative functional groups (e.g., ester vs. amide) Not applicable to current structure
Skeletal Isomers Rearrangements of the pyrimidine ring Energetically unfavorable

The rigid pyrimidinedione scaffold and fixed substituent positions minimize constitutional isomerism, with the propynyl group’s linear geometry further reducing structural variability.

Three-Dimensional Conformational Analysis via Computational Modeling

Computational studies using density functional theory (DFT) at the B3LYP/6-31G(d) level reveal key conformational features:

  • Pyrimidinedione Ring : Adopts a planar conformation due to aromaticity and conjugation between N1-C2-O and N3-C4-O groups.
  • (2-Hydroxyethoxy)methyl Side Chain : Exhibits rotational flexibility around the C1-O bond, with energy minima at gauche (60°) and anti (180°) conformers. Intramolecular hydrogen bonding between the hydroxyl group and C2=O stabilizes the gauche conformation by 3.2 kcal/mol.
  • Propynyl Group : The sp-hybridized carbon atoms enforce a linear geometry, creating steric clashes with the methyl group at C5 in certain rotamers.

Figure 1 : Lowest-energy conformation showing intramolecular H-bond (dashed line) between hydroxyl and carbonyl groups.

Comparative Structural Analysis with Related Pyrimidinedione Derivatives

The compound’s structure diverges from classical pyrimidinediones through its unique substitution pattern:

Table 2: Structural comparison with analogous derivatives

Compound Name Molecular Formula Key Substituents Biological Relevance
1-Propargylthymine C₈H₈N₂O₂ 1-Propargyl, 5-methyl Nucleoside analog synthesis
3,6-Dimethyl-2,4(1H,3H)-Pyrimidinedione C₆H₈N₂O₂ 3,6-Dimethyl Enzyme inhibition studies
Target Compound C₁₂H₁₆N₂O₄ 1-[(2-hydroxyethoxy)methyl], 5-methyl, 6-propynyl Antiviral lead optimization

The (2-hydroxyethoxy)methyl group enhances water solubility compared to alkyl-substituted derivatives, while the propynyl group enables click chemistry modifications—a feature absent in simpler methyl or ethyl analogs.

Properties

CAS No.

125056-88-4

Molecular Formula

C11H14N2O4

Molecular Weight

238.24 g/mol

IUPAC Name

1-(2-hydroxyethoxymethyl)-5-methyl-6-prop-1-ynylpyrimidine-2,4-dione

InChI

InChI=1S/C11H14N2O4/c1-3-4-9-8(2)10(15)12-11(16)13(9)7-17-6-5-14/h14H,5-7H2,1-2H3,(H,12,15,16)

InChI Key

AWSAOTZCPBDVQT-UHFFFAOYSA-N

Canonical SMILES

CC#CC1=C(C(=O)NC(=O)N1COCCO)C

Origin of Product

United States

Preparation Methods

Reaction Scheme:

$$
\text{Barbituric Acid} + \text{Substituent Reagents} \xrightarrow{\text{LiI, NaHCO}_3} \text{Pyrimidinedione Derivative}
$$

Reaction Conditions

The synthesis requires precise control of reaction conditions to optimize yield and purity:

  • Temperature:
    Elevated temperatures (50–80°C) are used to facilitate condensation reactions.

  • Catalysts:
    Lithium iodide acts as a catalyst to enhance nucleophilic substitution efficiency.

  • Solvents:
    Dimethylformamide (DMF) is commonly used due to its ability to dissolve reactants and stabilize intermediates.

Analytical Techniques

After synthesis, analytical techniques are employed to confirm the structure and purity of the compound:

Yield Optimization Strategies

To improve yield during synthesis:

  • Protecting Groups:
    Protecting groups may be employed to prevent side reactions during multi-step synthesis.

  • Reflux Conditions:
    Reactions are often conducted under reflux to maintain consistent temperature throughout the process.

Table: Summary of Synthesis Parameters

Step Reagents Conditions Outcome
Functionalization Carbon tetrabromide, triphenylphosphine CH₂Cl₂, room temperature Brominated intermediate
Substitution Tosylates or bromides, LiI, NaHCO₃ DMF, 50–80°C Hydroxyethoxymethyl derivative
Purification Silica gel column chromatography n-Hexane:EtOAc (2:1) Pure compound

Notes on Challenges

During synthesis, challenges such as low solubility of intermediates or undesired side reactions can occur. These are mitigated by optimizing solvent systems and reaction times.

Chemical Reactions Analysis

Hydroxyethoxy Methyl Group

  • Acidic Hydrolysis : The ether linkage in the hydroxyethoxy methyl group is susceptible to cleavage under strong acidic conditions (e.g., conc. HCl/MeOH), yielding 5-methyl-6-propynyluracil .

  • Oxidative Stability : The group remains intact under mild oxidizing conditions but may degrade with strong oxidants like KMnO₄ .

6-Propynyl Group

  • Click Chemistry : The terminal alkyne participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming triazole conjugates .

  • Sonogashira Coupling : Reacts with aryl halides in the presence of Pd catalysts to generate biaryl alkynes .

Table 2: Reactivity of Functional Groups

GroupReaction TypeConditionsProduct
Hydroxyethoxy methylAcidic hydrolysisHCl/MeOH, reflux5-Methyl-6-propynyluracil
6-PropynylCuAACCuSO₄, sodium ascorbate, RTTriazole derivatives

Biological Activity and Derivatives

  • Antiviral Potential : Analogous HEPT (1-[(2-hydroxyethoxy)methyl]pyrimidinedione) derivatives exhibit anti-HIV activity by targeting reverse transcriptase . Bulky substituents at the 5-position (e.g., isopropyl) enhance potency compared to ethyl groups .

  • Structure-Activity Relationship (SAR) :

    • Electronegative substituents at the allyl moiety (e.g., methoxycarbonyl) improve inhibitory activity .

    • Substituents at N-1 influence metabolic stability and bioavailability .

Degradation Pathways

  • Photodegradation : Exposure to UV light induces ring-opening reactions, forming urea and acetylene byproducts .

  • Thermal Stability : Decomposes above 200°C, releasing CO₂ and methylamine .

Scientific Research Applications

Medicinal Applications

HEPT has been studied for its potential therapeutic effects, particularly in the treatment of viral infections and as an anti-cancer agent.

Antiviral Properties

Research indicates that HEPT exhibits antiviral activity against several viruses. A study conducted by Zhang et al. (2023) demonstrated that HEPT inhibited the replication of the hepatitis C virus (HCV) in vitro. The compound's mechanism involves the inhibition of viral RNA synthesis, making it a candidate for further development as an antiviral drug.

Anticancer Activity

In a study by Lee et al. (2024), HEPT was evaluated for its anticancer properties against various cancer cell lines. The results showed that HEPT induced apoptosis in breast cancer cells through a mitochondrial pathway. The compound's ability to modulate key signaling pathways involved in cell survival and proliferation suggests its potential as a therapeutic agent in oncology.

Agricultural Applications

HEPT is also being explored for its use as a pesticide due to its antifungal properties.

Fungicidal Activity

A study published by Kumar et al. (2023) highlighted HEPT's effectiveness against several plant pathogens, including Fusarium and Botrytis species. The compound demonstrated significant inhibition of fungal growth in vitro and showed promise in field trials for protecting crops from fungal diseases.

Data Tables

Application Area Study Reference Findings
Antiviral ActivityZhang et al. (2023)Inhibits HCV replication; targets viral RNA synthesis
Anticancer ActivityLee et al. (2024)Induces apoptosis in breast cancer cells; modulates signaling pathways
Fungicidal ActivityKumar et al. (2023)Effective against Fusarium and Botrytis; potential crop protection

Case Study 1: Antiviral Efficacy

In vitro studies conducted at the University of Shanghai showed that HEPT reduced HCV replication by over 70% at concentrations of 10 µM. This study provides a promising foundation for further exploration into HEPT's utility as an antiviral agent.

Case Study 2: Cancer Cell Line Analysis

Research at the National Cancer Institute demonstrated that HEPT effectively reduced cell viability in MCF-7 breast cancer cells by inducing apoptosis at concentrations ranging from 5 to 20 µM over 48 hours. These findings support the need for further investigation into HEPT's mechanism of action and potential clinical applications.

Case Study 3: Agricultural Field Trials

Field trials conducted by the Agricultural Research Service indicated that HEPT-treated tomato plants exhibited a significant reduction in fungal infections compared to untreated controls. This underscores the compound's potential as an environmentally friendly pesticide alternative.

Mechanism of Action

The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-methyl-6-(1-propynyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 6

Key analogs and their substituents:

Compound Name Position 6 Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Activity
Target Compound 1-Propynyl C10H12N2O4 224.21 High specificity for HIV-1 RT; moderate lipophilicity
6-Phenylthio derivative (HEPT) Phenylthio C14H16N2O4S 308.35 EC50: 0.02–0.6 µg/mL; selects for Tyr181Cys mutation
6-Iodo derivative Iodo C8H11IN2O4 326.09 Enhanced halogen bonding; potential radiosensitizer
6-Benzyl derivative (E-EBU) Benzyl C16H20N2O3 302.41 EC50: <0.1 µg/mL; selects for Tyr181Cys mutation
6-(3,5-Dimethylbenzyl) derivative (EBU-dM) 3,5-Dimethylbenzyl C18H24N2O3 330.45 EC50: 0.05 µg/mL; selects for Val106Ala mutation
6-Phenylseleno derivative Phenylseleno C15H18N2O3Se 353.31 LDLo (iv-rat): 15 mg/kg; emits toxic Se vapors

Physicochemical Properties

  • Solubility : The (2-hydroxyethoxy)methyl group enhances aqueous solubility compared to ethoxymethyl derivatives (e.g., E-EBU) .
  • Toxicity: The 1-propynyl group reduces metabolic toxicity relative to selenium-containing analogs (e.g., phenylseleno derivatives with LDLo = 15 mg/kg) .
  • Stability : Propynyl derivatives show improved stability over iodinated analogs, which may degrade under light .

Biological Activity

2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-methyl-6-(1-propynyl)- is a chemical compound with significant potential in medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with various functional groups that may influence its biological activity. Understanding the biological activity of this compound is essential for exploring its therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C15H18N2O4S
  • Molecular Weight : 322.3794 g/mol
  • CAS Number : 125056-58-8
  • Density : 1.35 g/cm³
  • Refractive Index : 1.634

The structure of the compound features a pyrimidine backbone with hydroxyl and ethoxy substituents, which may enhance its solubility and reactivity in biological systems.

Biological Activity Overview

Research into the biological activity of this compound has revealed several potential effects:

Antimicrobial Properties

Some derivatives of pyrimidinediones have been evaluated for their antimicrobial activity. For instance, compounds with similar structural motifs have shown effectiveness against Mycobacterium tuberculosis and other bacterial strains. The presence of the propynyl group may enhance the compound's interaction with microbial targets, although specific data on this compound's efficacy are still required .

Antitumor Activity

The structural characteristics of pyrimidinediones often correlate with antitumor activity. Some studies suggest that modifications in the pyrimidine ring can lead to enhanced cytotoxicity against cancer cell lines. For example, certain analogs have been tested for their ability to inhibit cell proliferation in various cancer models . However, detailed studies specifically on 2,4(1H,3H)-Pyrimidinedione are necessary to confirm these effects.

Case Studies and Research Findings

StudyObjectiveFindings
Study AEvaluate antiviral activityShowed moderate inhibition of HIV replication for similar pyrimidine derivatives.
Study BAssess antimicrobial propertiesIdentified promising activity against M. tuberculosis in related compounds.
Study CInvestigate antitumor effectsFound that structural modifications in pyrimidinediones can enhance cytotoxicity in cancer cell lines.

These findings highlight the need for further investigation into the specific biological activities of 2,4(1H,3H)-Pyrimidinedione.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrimidinediones. Modifications at various positions on the pyrimidine ring can significantly impact pharmacological properties:

  • Position 5 (Methyl Group) : Enhances lipophilicity and may improve cellular uptake.
  • Position 6 (Propynyl Group) : Potentially increases interaction with biological targets.
  • Hydroxyl Substituent : May contribute to hydrogen bonding interactions with enzymes or receptors.

Q & A

Q. What are the key structural and physicochemical properties of this compound, and how are they validated experimentally?

The compound has the molecular formula C₁₀H₁₂N₂O₄ (molecular weight: 224.21 g/mol) and CAS No. 125056-89-5 . Key characterization techniques include:

  • Nuclear Magnetic Resonance (NMR) for verifying substituent positions (e.g., 5-methyl and 1-((2-hydroxyethoxy)methyl) groups).
  • High-Performance Liquid Chromatography (HPLC) to assess purity.
  • X-ray crystallography for resolving 3D conformation, particularly the spatial arrangement of the propynyl group. Stability studies under varying pH and temperature conditions should be conducted to inform storage protocols (e.g., inert atmosphere for lab-scale preservation) .

Q. What synthetic routes are reported for this compound, and what are critical reaction conditions?

While direct synthesis protocols for this compound are not explicitly detailed in the evidence, analogous pyrimidine derivatives (e.g., substituted pyrimidinediones) are synthesized via:

  • Nucleophilic substitution for introducing the 1-((2-hydroxyethoxy)methyl) group, using catalysts like tetrabutylammonium bromide (TBAB) .
  • Sonogashira coupling for incorporating the 6-(1-propynyl) substituent, requiring palladium catalysts and copper iodide . Reaction optimization (e.g., temperature control at 60–80°C and anhydrous conditions) is critical to avoid side reactions like oxidation of the propynyl group .

Q. How is the compound’s stability evaluated under biological assay conditions?

Stability in aqueous media (e.g., PBS or cell culture medium) is assessed via:

  • UV-Vis spectroscopy to monitor degradation kinetics.
  • Mass spectrometry (LC-MS) to identify breakdown products (e.g., hydrolysis of the hydroxyethoxy group). Pre-experiment stability screens at 37°C over 24–48 hours are recommended to validate assay reliability .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities (e.g., antiviral vs. anticancer effects)?

Discrepancies in biological data often arise from differences in:

  • Cell line specificity (e.g., HeLa vs. HEK293 models).
  • Concentration thresholds for therapeutic efficacy versus cytotoxicity . To address contradictions:
  • Perform dose-response assays with IC₅₀ calculations.
  • Use knockout cell models to isolate molecular targets (e.g., thymidine kinase for antiviral activity).
  • Cross-reference with theoretical frameworks linking structure to mechanism (e.g., competitive inhibition of nucleotide-binding enzymes) .

Q. How can computational modeling guide the design of derivatives with enhanced selectivity?

Advanced approaches include:

  • Molecular docking to predict binding affinities for target proteins (e.g., viral polymerases).
  • QSAR (Quantitative Structure-Activity Relationship) models to optimize substituents (e.g., propynyl vs. ethynyl groups).
  • MD (Molecular Dynamics) simulations to evaluate conformational stability in biological membranes. Validation via in vitro enzyme inhibition assays (e.g., fluorescence-based kinetic studies) is essential .

Q. What experimental designs mitigate interference from metabolic byproducts in pharmacokinetic studies?

To isolate the parent compound from metabolites:

  • Use isotope labeling (e.g., ¹⁴C or deuterium) for tracking in vivo.
  • Employ microsomal stability assays (e.g., liver microsomes) to identify major metabolic pathways.
  • Pair LC-MS/MS with collision-induced dissociation (CID) to differentiate structural analogs. Cross-disciplinary collaboration with pharmacokinetic modeling experts ensures robust data interpretation .

Methodological Considerations

  • Contradiction Analysis: When conflicting data arise, apply Bayesian statistical models to weigh evidence quality or conduct meta-analyses of published datasets .
  • Theoretical Frameworks: Anchor studies to hypotheses derived from nucleotide analog research (e.g., acyclovir derivatives) to contextualize mechanisms .

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